3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-5-(3-PHENOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-5-(3-PHENOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps, each requiring specific reagents and conditionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to more consistent and high-quality products .
Chemical Reactions Analysis
Types of Reactions
3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-5-(3-PHENOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl groups may produce alcohols .
Scientific Research Applications
3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-5-(3-PHENOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-5-(3-PHENOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxy-3-iodobenzoate: Shares the hydroxyl and aromatic ring structures but differs in other substituents.
4-hydroxy-3-methoxy-benzaldehyde: Similar in having hydroxyl and methoxy groups but lacks the complex pyrrol-2-one structure.
Uniqueness
3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-5-(3-PHENOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its combination of functional groups and complex structure, which confer specific chemical and biological properties not found in simpler compounds .
Properties
Molecular Formula |
C33H36N2O6 |
---|---|
Molecular Weight |
556.6 g/mol |
IUPAC Name |
(4E)-4-[hydroxy-(3-methyl-4-propoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C33H36N2O6/c1-3-18-40-28-13-12-25(21-23(28)2)31(36)29-30(24-8-7-11-27(22-24)41-26-9-5-4-6-10-26)35(33(38)32(29)37)15-14-34-16-19-39-20-17-34/h4-13,21-22,30,36H,3,14-20H2,1-2H3/b31-29+ |
InChI Key |
UZGZVHPWHNFSAA-OWWNRXNESA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC(=CC=C4)OC5=CC=CC=C5)/O)C |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC(=CC=C4)OC5=CC=CC=C5)O)C |
Origin of Product |
United States |
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